Spiro[2.4]heptan-4-amine oxalate
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Overview
Description
Spiro[2.4]heptan-4-amine oxalate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 It is an amine derivative characterized by a spirocyclic structure, which consists of a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptan-4-amine oxalate typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include organocuprate reagents for conjugate addition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Spiro[2.4]heptan-4-amine oxalate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of spiro[2.4]heptan-4-amine oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptan-4-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in its counterion, which can affect its solubility and reactivity.
Spiro[2.4]heptane: A simpler spirocyclic compound that lacks the amine functional group, making it less versatile in chemical reactions.
Uniqueness
Spiro[2.4]heptan-4-amine oxalate is unique due to its combination of a spirocyclic structure and an amine functional group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
oxalic acid;spiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C7H13N.C2H2O4/c8-6-2-1-3-7(6)4-5-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) |
InChI Key |
XWKHICLWMPDCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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